

A Comparative Analysis of Experimental and Theoretical Infrared Spectra of 2-Nitrosopyridine

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Compound of Interest

Compound Name: 2-Nitrosopyridine

Cat. No.: B15602172

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This guide provides a detailed comparison of the experimental and theoretical infrared (IR) spectra of **2-nitrosopyridine**, a molecule of interest in chemical research and drug development. Understanding the vibrational properties of **2-nitrosopyridine** is crucial for its identification and characterization. This document outlines the experimental conditions for obtaining the IR spectrum of the monomeric form and compares it with high-level computational predictions.

Data Presentation: Vibrational Frequencies and Assignments

The experimental IR spectrum of monomeric **2-nitrosopyridine** is challenging to obtain as it readily dimerizes in the solid state. The monomer was prepared by cryogenic photolysis of its dimer. The table below summarizes the key experimental and theoretical vibrational frequencies. The theoretical values were obtained using the double-hybrid density functional DSD-PBEP86-D3(BJ) with a def2-TZVP basis set, which has been shown to provide excellent agreement with experimental data for this class of compounds.

Vibrational Mode	Experimental Frequency (cm ⁻¹)	Theoretical Frequency (cm ⁻¹)	Assignment Description
N=O Stretch	1509	~1500	Stretching vibration of the nitroso (N=O) functional group. This is the most prominent band for the monomer.
In-plane Ring Deformation	~1150	~1150	In-plane distortion of the pyridine ring with a contribution from the C-N(=O) bond stretching.
Dimer Symmetric Stretch	1390	N/A	Symmetric stretching vibration of the Z-ONNO group in the dimer.
Dimer Asymmetric Stretch	1409	N/A	Asymmetric stretching vibration of the Z-ONNO group in the dimer.

Experimental and Theoretical Methodologies

A precise understanding of the methodologies employed is essential for the critical evaluation of the spectral data.

The experimental IR spectrum of monomeric **2-nitrosopyridine** was recorded in the solid phase. Due to the tendency of **2-nitrosopyridine** to exist as a dimer, a specific protocol was followed to isolate and measure the spectrum of the monomer:

- **Sample Preparation:** The **2-nitrosopyridine** dimer was mixed with potassium bromide (KBr) powder. This mixture was then pressed into a pellet.

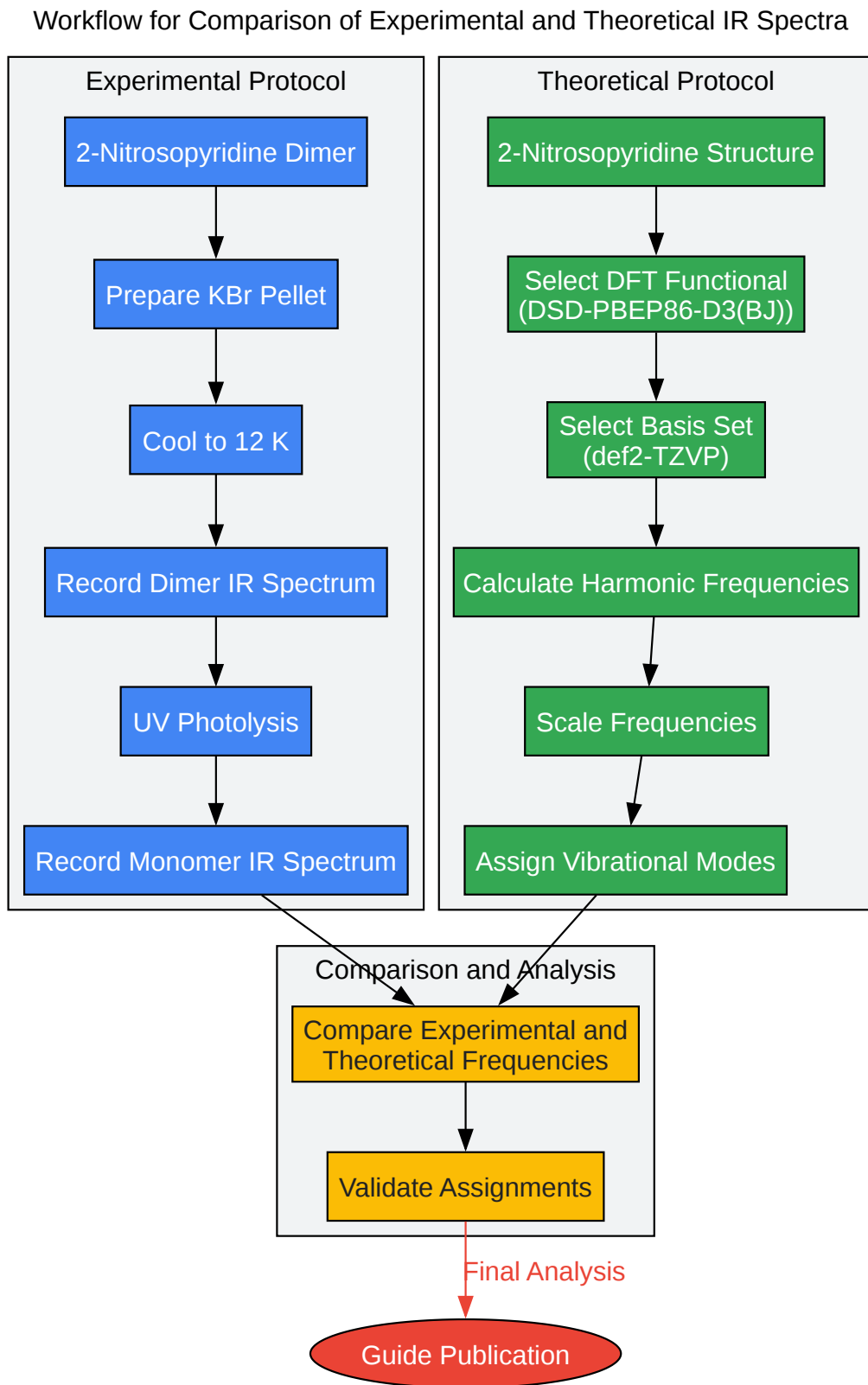
- **Cryogenic Conditions:** The KBr pellet containing the sample was cooled to a temperature of 12 K within a cryostat.
- **Dimer Spectrum Acquisition:** An initial FTIR spectrum of the dimer was recorded. The characteristic signals for the Z-ONNO group of the dimer appeared at 1390 cm^{-1} and 1409 cm^{-1} .
- **Photolysis:** The dimer within the pellet was irradiated with a high-pressure mercury lamp. This UV irradiation induces photodissociation of the dimer into two **2-nitrosopyridine** monomers.
- **Monomer Spectrum Acquisition:** Following photolysis, a new FTIR spectrum was recorded. The appearance of a strong absorption band at 1509 cm^{-1} , attributed to the N=O stretching vibration, confirmed the formation of the monomer.

The theoretical IR spectrum of **2-nitrosopyridine** was calculated using high-level quantum chemical methods to provide a reliable reference for the experimental data.

- **Computational Level of Theory:** The calculations were performed using double-hybrid (DH) density functionals, specifically DSD-PBEP86-D3(BJ). This level of theory has been demonstrated to be highly accurate for predicting the vibrational frequencies of nitroso compounds.
- **Basis Set:** The def2-TZVP basis set was employed for all calculations. This triple-zeta valence polarized basis set provides a good balance between accuracy and computational cost.
- **Frequency Calculation:** Harmonic vibrational frequencies were calculated. To improve the agreement with the experimental fundamental frequencies, these harmonic frequencies were scaled using appropriate scaling factors.
- **Vibrational Analysis:** The nature of the vibrational modes was analyzed to assign the calculated frequencies to specific molecular motions, such as bond stretches and deformations.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing the experimental and theoretical IR spectra of **2-nitrosopyridine**.



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Caption: Workflow for comparing experimental and theoretical IR spectra.

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